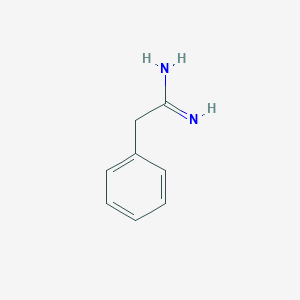

Benzeneethanimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNCEQNHURODLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203586 | |

| Record name | Benzeneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5504-24-5 | |

| Record name | Benzeneethanimidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzeneethanimidamide and its Analogue 2-Phenylacetamide: Chemical Properties, Structure, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Nomenclature and Focusing on a Key Analogue

The compound "Benzeneethanimidamide" presents a challenge within common chemical databases and literature, suggesting it is a molecule of limited commercial availability or extensive study. Logically, its structure would correspond to 2-phenylethanimidamide. While a hydrochloride salt of a methylated derivative has been noted, comprehensive data on the parent compound is scarce.

In contrast, the structurally related amide, 2-Phenylacetamide (CAS 103-81-1) , is a well-characterized compound with significant applications, particularly as a pharmaceutical intermediate.[1] This guide will therefore provide a comprehensive technical overview of 2-Phenylacetamide as a readily accessible and industrially relevant analogue. Understanding the properties and synthesis of 2-Phenylacetamide can provide valuable insights for researchers interested in the broader class of phenylalkylamides and their derivatives.

This document will delve into the chemical and physical properties, molecular structure, synthesis protocols, and biological significance of 2-Phenylacetamide, offering a robust resource for professionals in drug discovery and development.

Molecular Structure and Chemical Identity of 2-Phenylacetamide

2-Phenylacetamide, also known by synonyms such as Benzeneacetamide and alpha-Toluamide, is a primary carboxylic acid amide.[1][2] The molecule consists of a phenyl group attached to an acetamide moiety.[3][4]

IUPAC Name: 2-phenylacetamide[5]

Molecular Formula: C₈H₉NO[1]

Molecular Weight: 135.16 g/mol [1]

Chemical Structure:

Caption: 2D structure of 2-Phenylacetamide.

Physicochemical Properties

The physical and chemical characteristics of 2-Phenylacetamide are crucial for its handling, formulation, and application in various synthetic processes.

| Property | Value | Source |

| Appearance | Fluffy off-white solid; White flake or leaf-shaped crystals | [3][4] |

| Melting Point | 156-160 °C | [4] |

| Boiling Point | 280-290 °C (decomposes) | [7] |

| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water, ether, and benzene. Soluble in methanol. | [7] |

| pKa | 16.21 ± 0.40 (Predicted) | [7] |

| LogP | 0.64 (ALOGPS) | [5] |

| Vapor Pressure | 0.000537 mmHg at 25°C | [7] |

Synthesis of 2-Phenylacetamide: Methodologies and Mechanistic Insights

The synthesis of 2-Phenylacetamide is well-documented, with the hydrolysis of phenylacetonitrile being a common and industrially significant method.[8]

Synthesis via Hydrolysis of Phenylacetonitrile

This method involves the acid-catalyzed hydrolysis of the nitrile group to an amide.

Reaction Scheme:

Caption: Synthesis of 2-Phenylacetamide from Phenylacetonitrile.

Detailed Experimental Protocol:

-

Materials: Phenylacetonitrile, concentrated hydrochloric acid, water, sodium carbonate solution.

-

Procedure:

-

To a reaction vessel, add phenylacetonitrile and concentrated hydrochloric acid.[9]

-

Stir the mixture at a controlled temperature (e.g., 50°C) for approximately 30-40 minutes.[9][10] The progress of the reaction can be monitored by the dissolution of the organic layer.

-

After the reaction is complete, cool the mixture and slowly add cold water to precipitate the product.[9]

-

Collect the crude 2-Phenylacetamide by filtration and wash with ice water.[9][10]

-

For purification, the crude product can be washed with a sodium carbonate solution to remove any unreacted starting material or byproducts, followed by another wash with ice water.[9]

-

Dry the purified product to obtain 2-Phenylacetamide.

-

Causality Behind Experimental Choices:

-

The use of concentrated hydrochloric acid serves as both a reactant (providing water for hydrolysis) and a catalyst.

-

Temperature control is critical to ensure the reaction proceeds to the amide without significant hydrolysis to the carboxylic acid.

-

The addition of cold water reduces the solubility of the product, leading to its precipitation.

-

The sodium carbonate wash is a classic acid-base extraction technique to remove acidic impurities.

Other Synthetic Routes

Other reported methods for the synthesis of 2-Phenylacetamide include:

-

Reacting phenylacetic acid with ammonia under conditions that promote amide bond formation.[11]

-

The reductive amination of phenylacetone.[11]

Biological Activity and Applications in Drug Development

2-Phenylacetamide and its derivatives exhibit a range of biological activities and are valuable intermediates in the synthesis of various pharmaceuticals.

Role as a Pharmaceutical Intermediate

2-Phenylacetamide is a key precursor in the synthesis of several therapeutic agents, including:

-

Phenobarbital: A sedative and anticonvulsant.[1]

-

Gabapentin: Used to treat epilepsy and neuropathic pain.[11]

-

Penicillin G: An antibiotic.[4]

Inherent Biological Activities

Studies have shown that 2-Phenylacetamide itself possesses biological activity:

-

It is a metabolite of L-phenylalanine and has been shown to increase the proliferation of MCF-7 breast cancer cells, an effect that can be blocked by an estrogen receptor antagonist.[2]

-

It has been found to increase the levels of luteinizing hormone and estrogen in immature female mice.[2]

-

Derivatives of phenylacetamide have been investigated for a wide range of biological activities, including analgesic, anticonvulsant, and cytostatic effects.[11]

-

More recent research has explored its potential anti-inflammatory, antioxidant, anti-hypertensive, and anti-fibrosis effects, possibly through the inhibition of the p38 MAPK signaling pathway.[12][13]

Analytical Techniques for Characterization

The characterization and quality control of 2-Phenylacetamide are essential for its use in pharmaceutical manufacturing. A variety of analytical techniques can be employed:

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is a standard method for assessing the purity of 2-Phenylacetamide and for quantifying it in reaction mixtures or final products.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the amide C=O and N-H stretches.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule.

-

-

Melting Point Analysis: A sharp melting point range is a good indicator of the purity of the crystalline solid.

Conclusion and Future Perspectives

While the initial inquiry into this compound led to a compound with limited available data, the exploration of its close analogue, 2-Phenylacetamide, has revealed a molecule of significant scientific and industrial importance. Its well-defined chemical properties, established synthetic routes, and crucial role as a pharmaceutical intermediate make it a subject of continued interest for researchers and drug development professionals.

The biological activities of 2-Phenylacetamide and its derivatives suggest potential for the development of new therapeutic agents. Future research may focus on the synthesis and evaluation of novel derivatives with enhanced potency and selectivity for various biological targets. The structural simplicity and synthetic accessibility of the 2-phenylacetamide scaffold make it an attractive starting point for medicinal chemistry campaigns.

References

-

China 2-Phenylacetamide Manufacturers Suppliers Factory - Yuze Chemical Technology. (n.d.). Retrieved January 30, 2026, from [Link]

-

The Chemistry of 2-Phenylacetamide: Synthesis and Properties Explained. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]

-

Showing Compound 2-Phenylacetamide (FDB027865). (2011, September 21). FooDB. Retrieved January 30, 2026, from [Link]

-

Phenylacetamide. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

-

RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

-

The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). PMC - NIH. Retrieved January 30, 2026, from [Link]

-

2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats. (2023, June 23). NIH. Retrieved January 30, 2026, from [Link]

-

Benzeneacetamide | C8H9NO | CID 7680. (n.d.). PubChem - NIH. Retrieved January 30, 2026, from [Link]

-

2-Phenylacetamide | CAS 103-81-1. (n.d.). Veeprho. Retrieved January 30, 2026, from [Link]

-

Cas 103-81-1,2-Phenylacetamide. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medkoo.com [medkoo.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]

- 5. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]

- 6. veeprho.com [veeprho.com]

- 7. lookchem.com [lookchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Phenylacetamide synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]

Benzeneethanimidamide: A Technical Monograph on Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

Benzeneethanimidamide (CAS: 100-56-1; MW: 134.18 g/mol ), also known as phenylacetamidine, represents a critical nitrogenous scaffold in medicinal chemistry.[1][2] Distinct from its amide analog (phenylacetamide), the amidine functionality (-C(=NH)NH

Part 1: Chemical Identity & Physicochemical Profile[4]

This compound is characterized by a benzene ring attached to an ethyl spacer terminating in an amidine group. This structure mimics the side chain of the amino acid Arginine , a feature that dictates its primary biological utility.

Table 1: Physicochemical Specifications

| Property | Data | Context/Relevance |

| Molecular Formula | Free base composition.[2][4] | |

| Molecular Weight | 134.18 g/mol | Matches user specification (Free base).[2] |

| pKa (Conjugate Acid) | ~11.6 | Highly basic.[2] Protonated at physiological pH (7.4). |

| Solubility | High (Alcohols, Water) | Polar cationic character when protonated.[2] |

| LogP | 1.05 (Predicted) | Moderate lipophilicity facilitates membrane permeability relative to pure arginine.[2] |

| State | Crystalline Solid | Hygroscopic; often handled as HCl salt (MW 170.64).[2] |

Part 2: Synthetic Routes & Optimization (The Pinner Reaction)

The most robust synthetic pathway for this compound is the Pinner Reaction . This acid-catalyzed addition of an alcohol to a nitrile, followed by ammonolysis, avoids the harsh conditions of direct amination.

Mechanistic Workflow

The synthesis proceeds via an unstable imidate intermediate (Pinner Salt).[3] Moisture control is the critical variable; water presence causes irreversible hydrolysis to the ester or amide.

Figure 1: The Pinner Synthesis workflow.[2][5] Note the critical branch point at the Imidate intermediate where moisture leads to failure.

Experimental Protocol 1: Synthesis via Pinner Strategy

Objective: Synthesize this compound hydrochloride from benzyl cyanide.

Reagents: Benzyl cyanide (1.0 eq), Absolute Ethanol (1.1 eq), Dry HCl gas, Anhydrous Ether.

-

Imidate Formation (The Pinner Salt):

-

Dissolve benzyl cyanide in absolute ethanol and anhydrous ether (1:1 v/v) in a round-bottom flask equipped with a calcium chloride drying tube.

-

Cool to 0°C in an ice bath.

-

Self-Validating Step: Bubble dry HCl gas through the solution.[5] Monitor weight gain. Stop when weight increases by ~1.2 equivalents relative to the nitrile.

-

Seal and store at 4°C for 24 hours. Crystallization of the imidate hydrochloride indicates success.[6]

-

-

Ammonolysis:

-

Filter the imidate salt rapidly under inert atmosphere (N

) to avoid hydrolysis. -

Resuspend the salt in absolute ethanol containing 10% excess anhydrous ammonia (NH

). -

Stir at room temperature for 12 hours.

-

Self-Validating Step: Monitor reaction progress via TLC or IR. The disappearance of the imidate C=N stretch (~1650 cm

) and appearance of the amidine N-H stretch signals completion.

-

-

Isolation:

-

Precipitate the product by adding excess anhydrous ether.

-

Recrystallize from ethanol/ether to yield this compound HCl.

-

Part 3: Reactivity & Heterocyclic Synthesis[7]

This compound is a "privileged building block" for constructing 1,3-diazines (pyrimidines). The amidine nitrogen acts as a binucleophile, reacting with 1,3-electrophiles.

Workflow: Pyrimidine Construction

Condensation with 1,3-diketones (e.g., acetylacetone) yields 2-benzyl-4,6-dimethylpyrimidine.[2] This reaction is fundamental in fragment-based drug discovery (FBDD).[2]

Figure 2: Condensation of this compound with a beta-diketone to form a pyrimidine scaffold.[2]

Part 4: Pharmacological Relevance (Serine Protease Inhibition)[8]

The amidine moiety is a classic arginine mimetic . In drug development, this compound serves as a probe for the S1 pocket of trypsin-like serine proteases (Thrombin, Factor Xa, Trypsin).

Mechanism of Action[5][9][10][11]

-

Protonation: At physiological pH (7.4), the amidine is protonated (

). -

Recognition: The positively charged amidine anchors into the S1 specificity pocket .

-

Binding: It forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) at the bottom of the pocket.

Structural Nuance (Benzyl vs. Phenyl)

Unlike benzamidine (directly attached phenyl), this compound has a methylene spacer.

-

Effect: The spacer increases flexibility and depth of penetration.

-

Consequence: While benzamidine is a rigid S1 binder, the ethyl analog allows the phenyl ring to explore hydrophobic sub-pockets (S2/S3) or cause steric clash depending on the specific protease isoform.

Figure 3: Pharmacophore interaction mechanism.[2] The protonated amidine mimics the P1 Arginine of the natural substrate.

Part 5: Handling, Stability, & Analytical Characterization

Stability Profile

-

Hydrolysis Risk: Amidines are susceptible to hydrolysis, converting to the thermodynamically stable amide (Benzeneacetamide) and ammonia.

-

pH Sensitivity: Stable in acidic media (as a salt). Rapidly hydrolyzes in basic aqueous solution.

Analytical Validation Protocol

To confirm the identity of this compound (MW 134.18) vs. its hydrolysis product Benzeneacetamide (MW 135.16):

-

Mass Spectrometry (ESI+): Look for

. (Note: The amide would show -

IR Spectroscopy:

-

H-NMR (D

O):-

The methylene protons (

) will shift slightly upfield in the amide compared to the cationic amidine.

-

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.

-

Shriner, R. L., & Neumann, F. W. (1944). "The Chemistry of the Amidines." Chemical Reviews, 35(3), 351–425. Link

-

Böhm, H. J., et al. (1999). "Novel Thrombin Inhibitors." Journal of Medicinal Chemistry, 42(3), 458–477. (Discusses amidine pharmacophore in protease inhibition). Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amidine synthesis).

-

Meyer, E. A., et al. (2003). "Interactions with Weak Bases: Amidines." Angewandte Chemie International Edition, 42(11), 1210-1250. Link

Sources

- 1. chembk.com [chembk.com]

- 2. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Cas 103-81-1,2-Phenylacetamide | lookchem [lookchem.com]

- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Monograph: Spectroscopic Profile of Benzeneethanimidamide

This technical guide details the spectroscopic characterization of Benzeneethanimidamide (commonly known as Phenylacetamidine ), specifically focusing on its stable hydrochloride salt form (

Compound Identity & Structural Context

This compound is a critical amidine intermediate often used in the synthesis of nitrogenous heterocycles (e.g., imidazoles, pyrimidines) and as a pharmacophore in serine protease inhibitors.[1] Due to the high basicity of the amidine group (

-

IUPAC Name: 2-Phenylethanimidamide hydrochloride

-

Synonyms: Phenylacetamidine HCl, Benzylamidine hydrochloride

-

Molecular Formula:

(Salt); -

MW: 170.64 g/mol (HCl salt); 134.18 g/mol (Free base)

-

CAS: 19227-18-0 (HCl salt)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis requires polar aprotic solvents (DMSO-d6) due to the salt's ionic lattice and to slow the exchange of amidine protons, allowing for integral observation.

Proton NMR ( H NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.00 – 9.40 | Broad Singlet (br s) | 2H-4H* | Amidinium protons. Broadened due to quadrupole relaxation and chemical exchange. Often appears as two broad humps due to restricted | |

| 7.35 – 7.45 | Multiplet (m) | 5H | Aromatic protons (ortho, meta, para). Overlapping due to similar electronic environment. | |

| 3.75 – 3.85 | Singlet (s) | 2H | Benzylic methylene. Shifted downfield relative to phenylacetamide (~3.38 ppm) due to the cationic amidinium electron-withdrawing effect. |

Expert Note: In

Carbon-13 NMR ( C NMR)

Solvent: DMSO-

| Chemical Shift ( | Assignment | Carbon Type |

| 168.5 – 170.0 | Amidinium quaternary carbon. Characteristic deshielding, slightly upfield from corresponding esters/acids but distinct from nitriles (~118 ppm). | |

| 134.5 | Quaternary aromatic carbon attached to methylene. | |

| 129.0 – 129.5 | Aromatic methines. | |

| 127.5 | Aromatic methine. | |

| 39.5 – 40.5 | Benzylic methylene carbon. |

Infrared Spectroscopy (FT-IR)

Sample Preparation: KBr Pellet or Nujol Mull (Solid State)

The IR spectrum of the hydrochloride salt is dominated by the vibrational modes of the protonated amidine group.

-

3000 – 3300 cm⁻¹ (Broad, Strong):

stretching vibrations. The broadness is characteristic of the hydrochloride salt form involving extensive hydrogen bonding network in the crystal lattice. -

1660 – 1690 cm⁻¹ (Strong, Sharp):

Amidine stretch. This is the diagnostic band. It appears at a lower frequency than a nitrile ( -

1500 & 1580 – 1600 cm⁻¹: Aromatic ring

skeletal vibrations. -

700 & 750 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene ring).

Mass Spectrometry (MS)

Method: ESI (Positive Mode) or EI (70 eV)

Fragmentation Pathway

The mass spectrum is characterized by the stability of the benzyl cation, which rearranges to the tropylium ion.

-

Molecular Ion (

): -

Protonated Ion (

): -

Base Peak:

91 (Tropylium ion, -

Characteristic Loss: Loss of ammonia (

, 17 amu) from the parent ion to form Phenylacetonitrile cation (

Fragmentation Logic Diagram

Figure 1: ESI/EI Fragmentation pathway showing the dominance of the Tropylium ion.

Experimental Protocols

NMR Sample Preparation Workflow

To ensure spectral fidelity and prevent H/D exchange from erasing the amidine protons, strict anhydrous handling is required.

Figure 2: Step-by-step protocol for preparing amidine salts for NMR analysis.

Synthesis & Isolation Note

If generating the compound in-house (e.g., via Pinner reaction of phenylacetonitrile):

-

Reaction: Treat Phenylacetonitrile with dry HCl/EtOH to form the imidate ester, followed by ammonolysis with

. -

Purification: The crude hydrochloride salt should be recrystallized from Isopropanol/Ether or Ethanol/Ether .

-

Drying: Vacuum dry at 40°C over

. Hygroscopicity can lead to water peaks in NMR (

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 2039 (Analogous Amides/Nitriles). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

-

PubChem Compound Summary. this compound (CID 19227). National Center for Biotechnology Information. Available at: [Link]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. 1997, 62, 21, 7512–7515. Available at: [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for Amidine IR/NMR shifts).

Sources

Navigating the Physicochemical Landscape of 2-Phenylacetamide: A Technical Guide to Solubility and Stability

A Note on Nomenclature: The query for "Benzeneethanimidamide" does not correspond to a standard chemical name in common use. The structure implied by this name is that of 2-phenylacetamidine. However, extensive database searches yield minimal information on this compound. In contrast, the closely related compound, 2-phenylacetamide, is a well-documented and widely used chemical intermediate. Given the likely intended subject of inquiry, this guide will provide a comprehensive overview of the solubility and stability of 2-Phenylacetamide (CAS: 103-81-1).

Introduction to 2-Phenylacetamide

2-Phenylacetamide, also known by synonyms such as α-toluamide and benzeneacetamide, is an organic compound featuring a phenyl group attached to an acetamide moiety.[1] It presents as a white, flaky crystalline solid and serves as a crucial intermediate in the synthesis of various pharmaceuticals, including penicillin and phenobarbital, as well as in the fragrance and pesticide industries.[2][3][4] Understanding its solubility and stability is paramount for its effective handling, formulation, and application in these fields.

Caption: Chemical Structure of 2-Phenylacetamide

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-phenylacetamide is essential for predicting its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C8H9NO | [5] |

| Molecular Weight | 135.16 g/mol | [5] |

| Appearance | White, flaky crystalline solid | [6][7] |

| Melting Point | 156-160 °C | [5][6] |

| Boiling Point | 280-290 °C (decomposes) | [6] |

| pKa | 16.21 (predicted) | [6] |

Solubility Profile

The solubility of 2-phenylacetamide is dictated by the interplay between its nonpolar phenyl ring and the polar amide functional group. This dual nature results in varied solubility across different solvent systems.

| Solvent | Solubility | Reference |

| Hot Water | Soluble | [2] |

| Cold Water | Slightly soluble | [2][8] |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [6] |

| Ether | Slightly soluble | [2] |

| Benzene | Slightly soluble | [2] |

| Chloroform | Soluble | [9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

The hydrophobic nature of the phenyl group limits its solubility in cold water, while the polar amide group allows for hydrogen bonding, enhancing its solubility in polar organic solvents like ethanol and methanol.[9] The increased kinetic energy in hot water allows for better disruption of the crystal lattice and improved solvation, thus increasing its solubility.[2]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of 2-phenylacetamide in a given solvent.

Objective: To determine the saturation solubility of 2-phenylacetamide at a specific temperature.

Materials:

-

2-Phenylacetamide (high purity)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2-phenylacetamide to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid. For finer suspensions, centrifuge the samples at the same temperature to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-phenylacetamide.

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Caption: Shake-Flask Solubility Determination Workflow

Stability Profile

2-Phenylacetamide is generally stable under normal storage conditions.[10] However, like most amides, it is susceptible to degradation under certain environmental stresses.

Storage Conditions: For long-term storage, it is recommended to keep 2-phenylacetamide in a tightly sealed container in a cool, dry, and dark place.[10][11] Recommended storage temperatures are between 0 - 4 °C for short-term and -20 °C for long-term storage.[11]

Degradation Pathways:

-

Hydrolysis: The amide bond in 2-phenylacetamide can undergo hydrolysis to form phenylacetic acid and ammonia. This reaction is typically slow at neutral pH but is accelerated by the presence of strong acids or bases and elevated temperatures.

-

Oxidation: While generally stable, it is incompatible with strong oxidizing agents.[10]

Experimental Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Objective: To assess the stability of 2-phenylacetamide under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2-phenylacetamide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Stress: Store a solid sample and a solution sample at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose a solid sample and a solution sample to light in a photostability chamber.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact 2-phenylacetamide from all potential degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify any degradation products.

Caption: Forced Degradation Study Workflow

Conclusion

This technical guide provides a detailed overview of the solubility and stability of 2-phenylacetamide, a compound of significant industrial importance. Its solubility is moderate in water and generally good in polar organic solvents. While stable under recommended storage conditions, it is susceptible to hydrolysis under acidic or basic conditions. The provided experimental protocols offer a framework for researchers and drug development professionals to further investigate and characterize the physicochemical properties of this versatile molecule.

References

-

LookChem. (n.d.). Cas 103-81-1, 2-Phenylacetamide. Retrieved from [Link]

-

Solubility of Things. (n.d.). Acetanilide. Retrieved from [Link]

-

Hubei Bosin Technology Co., Ltd. (n.d.). Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemistry of 2-Phenylacetamide: Synthesis and Properties Explained. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]

-

Veeprho. (n.d.). 2-Phenylacetamide | CAS 103-81-1. Retrieved from [Link]

Sources

- 1. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]

- 2. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]

- 3. News - Synthesis method and operating steps for 2-phenylacetamide CAS 103-81-1 [guanlang-group.com]

- 4. veeprho.com [veeprho.com]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water [m.intermediatespharma.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fishersci.com [fishersci.com]

- 11. medkoo.com [medkoo.com]

Technical Whitepaper: Pharmacological Potential and Synthetic Utility of Benzeneethanimidamide

Executive Summary

Benzeneethanimidamide, commonly known as Phenylacetamidine , represents a critical structural pharmacophore in medicinal chemistry. While rarely used as a standalone therapeutic agent, it serves as a vital chemical probe for serine proteases and a synthetic linchpin in the construction of bioactive heterocycles, particularly pyrimidine-based antimalarials and dihydrofolate reductase (DHFR) inhibitors.

This guide analyzes the molecule's dual utility:

-

Direct Biological Activity: As a competitive inhibitor of trypsin-like serine proteases and nitric oxide synthases (NOS), driven by the amidinium "warhead."

-

Synthetic Utility: As a precursor for generating high-affinity ligands through heterocyclization.

Part 1: Chemical Biology & The Amidinium Pharmacophore

Structural Analysis

This compound consists of a phenyl ring linked to an amidine group via a methylene spacer (

-

IUPAC Name: 2-Phenylethanimidamide

-

pKa: ~11.6 (The amidine group is highly basic and exists as a protonated cation at physiological pH).

-

Key Feature: The Amidinium Cation (

).

Mechanism of Action: The "Arginine Mimic"

The biological activity of phenylacetamidine is dictated by its ability to mimic the side chain of Arginine . In trypsin-like serine proteases, the enzyme's S1 specificity pocket contains a negatively charged aspartate residue (Asp189 in Trypsin) at the bottom of the cleft.

The phenylacetamidine cation inserts into this pocket, forming a bidentate salt bridge with the carboxylate of Asp189. However, unlike Benzamidine, the methylene spacer in phenylacetamidine introduces rotational flexibility, slightly altering the entropy of binding and reducing the inhibitory potency compared to its rigid analog.

Visualization: Molecular Interaction Logic

The following diagram illustrates the competitive inhibition mechanism within the catalytic triad of a serine protease.

Caption: Competitive inhibition mechanism showing the electrostatic "lock" between the amidinium warhead and the enzyme's aspartate anchor.

Part 2: Direct Biological Targets (Enzymology)

Serine Protease Inhibition Profile

While Benzamidine is the "gold standard" small molecule inhibitor (

| Target Enzyme | Interaction Type | Estimated Potency ( | Biological Consequence |

| Trypsin | Competitive | Prevents cleavage of Arg/Lys peptide bonds. Used to stabilize proteins during purification. | |

| Thrombin | Competitive | Millimolar range | Weak anticoagulant activity; serves as a starting point for designing selective thrombin inhibitors (e.g., NAPAP). |

| Urokinase | Competitive | High | Modulates plasminogen activation; relevant in cancer metastasis research. |

Scientific Insight: The methylene spacer reduces the

Nitric Oxide Synthase (NOS) Inhibition

Amidines are well-documented inhibitors of NOS isoforms (iNOS, nNOS). Phenylacetamidine acts as a reversible inhibitor by competing with L-Arginine.

-

Mechanism: Binds to the heme active site of NOS.

-

Selectivity: Generally shows low selectivity between iNOS and nNOS, making it a "pan-NOS" probe rather than a selective therapeutic.

Part 3: Synthetic Utility in Drug Discovery[1][2]

The most significant "activity" of this compound is its role as a precursor. It is synthesized via the Pinner Reaction (Nitrile

Pathway to Bioactive Heterocycles

Reaction with

Caption: Synthetic workflow from nitrile precursor to bioactive pyrimidine heterocycles via the Pinner reaction.

Part 4: Experimental Protocols

Protocol: Spectrophotometric Trypsin Inhibition Assay

Objective: Determine the

Reagents:

-

Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

-

Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

-

Substrate: BAPNA (Stock: 10 mM in DMSO).

-

Inhibitor: this compound HCl (Prepare serial dilutions: 0.1 mM to 10 mM).

Methodology (Step-by-Step):

-

Baseline Setup: In a 96-well microplate, add 160 µL of Buffer to all wells.

-

Inhibitor Addition: Add 20 µL of this compound serial dilutions to experimental wells. Add 20 µL of buffer to control (100% activity) wells.

-

Enzyme Incubation: Add 10 µL of Trypsin solution. Incubate at 25°C for 10 minutes to allow Inhibitor-Enzyme equilibrium (E + I

EI). -

Reaction Initiation: Add 10 µL of BAPNA substrate to all wells. Rapidly mix.

-

Kinetic Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

-

Data Analysis:

-

Calculate initial velocity (

) from the linear portion of the curve. -

Plot

vs. [Inhibitor]. -

Fit to the equation:

. -

Calculate

using the Cheng-Prusoff equation:

-

Self-Validation Check:

-

Control: The "No Inhibitor" wells must show linear absorbance increase (

). -

Blank: "No Enzyme" wells must show zero change at 410 nm.

Part 5: References

-

Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition, 12(1), 15-32.

-

Leung, D., et al. (2000). "Protease Inhibitors: Current Status and Future Prospects." Journal of Medicinal Chemistry, 43(3), 305-341.

-

McConathy, J., & Owens, M. J. (2003). "Stereochemistry in Drug Action." Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70–73. (Reference for salt bridge mechanics).

-

Pinner, A. (1892). "Die Imidoäther und ihre Derivate." Oppenheim, Berlin. (Foundational chemistry for amidine synthesis).

-

Erlanger, B. F., et al. (1961). "The preparation and properties of two new chromogenic substrates of trypsin." Archives of Biochemistry and Biophysics, 95(2), 271-278. (Source for BAPNA assay protocol).

Sources

Theoretical studies on Benzeneethanimidamide structure

An In-Depth Technical Guide to the Theoretical Structural Analysis of Benzeneethanimidamide

Introduction

This compound and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. Their structural and electronic properties are pivotal in determining their interaction with biological targets, making a thorough understanding of their molecular conformation, stability, and reactivity essential. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure of this compound. We will explore the causality behind the selection of computational protocols, from geometry optimization to the prediction of spectroscopic properties, offering a robust framework for researchers and scientists in the field. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Computational Methodologies: The Theoretical Framework

The foundation of a theoretical structural analysis lies in the selection of appropriate computational methods. The goal is to create a model that is both computationally feasible and accurately representative of the molecule's quantum mechanical nature.

The Choice of Quantum Chemical Method

For a molecule like this compound, which contains a conjugated system and heteroatoms, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[1]

Protocol 1: Geometry Optimization

-

Initial Structure Creation: A 2D or 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Method Selection: The DFT method is chosen. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is highly effective for organic molecules.[1][2]

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed. This choice is deliberate:

-

6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling non-covalent interactions and the behavior of electrons far from the nucleus.

-

(d,p): Includes polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.[3]

-

-

Execution: The geometry optimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.

-

Validation: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Conformational Analysis

Molecules can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. Identifying the most stable conformer is critical.[4] A potential energy surface (PES) scan is conducted by systematically rotating key dihedral angles (e.g., the C-C bond connecting the ethyl group to the benzene ring and the C-N bond of the imidamide group) and calculating the energy at each step. This process identifies all low-energy conformers for further analysis.

Caption: Workflow for theoretical analysis of this compound.

Structural and Electronic Properties

Once the optimized, lowest-energy structure is obtained, a wealth of information about its properties can be extracted.

Optimized Molecular Geometry

The precise bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional shape. These parameters are crucial for understanding steric effects and potential binding interactions. The calculated values can be compared with experimental data from X-ray crystallography for validation, though such data is more commonly available for derivatives.[5]

| Parameter | Atom(s) Involved | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-C (Aromatic) | C1-C2 | ~1.39 |

| C-C (Ethyl) | C_aryl-C_ethyl | ~1.51 |

| C=N (Imine) | C_amidine=N | ~1.28 |

| C-N (Amine) | C_amidine-NH2 | ~1.36 |

| Bond Angles | ||

| C-C-C (Aromatic) | C1-C2-C3 | ~120.0 |

| C_aryl-C_ethyl-C | C-C-N | ~110.0 |

| N=C-N (Amidine) | N=C-N | ~122.0 |

| Dihedral Angle | ||

| Ring-Ethyl Torsion | C1-C_aryl-C_ethyl-N | Varies with conformer |

Note: These are representative values. Actual calculated values would be populated from the output of the DFT calculation.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

The energy gap (ΔE) between the HOMO and LUMO is a measure of the molecule's electronic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited.[6] This analysis helps in understanding potential charge transfer interactions within the molecule or with other molecules.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a visual representation of the charge distribution and is invaluable for predicting reactivity.[3]

-

Red regions (negative potential): Indicate areas rich in electrons, such as around the nitrogen atoms of the imidamide group. These are sites susceptible to electrophilic attack.

-

Blue regions (positive potential): Indicate areas of electron deficiency, such as around the amine hydrogens. These are sites susceptible to nucleophilic attack.

Caption: Logical flow from structure to reactive site prediction via MEP.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[6] It examines interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies the strength of hyperconjugative effects. For this compound, this analysis can reveal:

-

Delocalization of π-electrons from the benzene ring into the side chain.

-

Hyperconjugative interactions involving the lone pairs on the nitrogen atoms and adjacent anti-bonding orbitals (e.g., n → σ* or n → π*).

These interactions contribute significantly to the overall stability of the molecule's conformation.[6]

Simulated Spectroscopic Analysis

Theoretical calculations can predict spectroscopic data, which serves as a powerful tool for validating the computed structure against experimental findings.

-

FT-IR Spectroscopy: Frequency calculations not only validate the energy minimum but also yield the vibrational modes of the molecule. The calculated frequencies and intensities can be used to simulate an FT-IR spectrum.[1] Key vibrational modes for this compound would include N-H stretching, C=N stretching, and aromatic C-H bending, which can be compared directly to an experimental spectrum.

-

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C) for the molecule.[7] Comparing the computed chemical shifts with experimental NMR data provides another layer of validation for the determined structure.

Conclusion

The theoretical study of this compound's structure, grounded in quantum chemical calculations, provides profound insights into its geometry, stability, and electronic properties. By employing a systematic workflow encompassing DFT-based geometry optimization, conformational analysis, and the calculation of electronic properties like HOMO-LUMO and MEP, researchers can build a robust and predictive molecular model. The validation of this model through simulated spectroscopic data ensures a high degree of confidence in the results. This comprehensive theoretical approach is indispensable for the rational design of novel this compound derivatives in drug discovery and materials science, enabling the prediction of molecular behavior prior to costly and time-consuming synthesis.

References

-

Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.[5] Source: Molecules. URL: [Link]

-

Title: Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters.[4] Source: Molecules. URL: [Link]

-

Title: Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative.[1] Source: Heliyon. URL: [Link]

-

Title: Theoretical and experimental spectroscopic studies and analysis for wave function on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine with computational techniques.[3] Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL: [Link]

-

Title: Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives.[8] Source: arXiv. URL: [Link]

-

Title: Quantum Chemical Characterization of 4-({4-[Bis(2-Cyanoethyl)Amino]Phenyl}Diazinyl)Benzene Sulfonamide by Ab-Initio Calculation.[2] Source: ResearchGate. URL: [Link]

-

Title: THE THEORY OF SPECTROSCOPIC METHODS.[7] Source: ResearchGate. URL: [Link]

-

Title: Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations.[6] Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL: [Link]

Sources

- 1. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical and experimental spectroscopic studies and analysis for wave function on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine with computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

Benzeneethanimidamide Scaffolds: Synthetic Architecture and Pharmacological Utility

Executive Summary

Benzeneethanimidamide (systematically 2-phenylacetamidine ) represents a pivotal pharmacophore in medicinal chemistry, distinct from its rigid analog benzamidine. Characterized by a methylene spacer (

This technical guide analyzes the this compound core, focusing on its role as a precursor to 1,2,4-oxadiazole bioisosteres and its therapeutic application in serotonergic modulation (e.g., Xylamidine ). We provide validated synthetic protocols and mechanistic insights for researchers optimizing GPCR ligands and serine protease inhibitors.

Chemical Architecture & SAR Analysis

The this compound core (

-

The Cationic Head (Amidine): Forms critical salt bridges with aspartate/glutamate residues in receptor active sites (e.g., Asp3.32 in amine GPCRs).

-

The Flexible Linker (Methylene): Unlike benzamidine, the

methylene carbon breaks conjugation, preventing the amidine from lying coplanar with the phenyl ring. This "bent" conformation is crucial for fitting into the hydrophobic clefts of 5-HT receptors. -

The Lipophilic Tail (Phenyl): Provides

-

Case Study: Xylamidine

Xylamidine (N-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide) illustrates the successful optimization of this scaffold. By substituting the amidine nitrogen, researchers converted a simple chemical intermediate into a potent 5-HT2 receptor antagonist .

-

Mechanism: The this compound core mimics the ethylamine side chain of serotonin, anchoring the molecule, while the extended lipophilic tail blocks conformational changes required for receptor activation.

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the structural logic of Xylamidine and its relationship to the core this compound scaffold.

Caption: Structural decomposition of the this compound scaffold showing its transition from a raw core to complex therapeutics like Xylamidine and bioisosteres.

Synthetic Methodologies

The synthesis of this compound derivatives typically proceeds via the Pinner Reaction or the Amidoxime Route . The choice depends on whether the target is the free amidine (for binding assays) or a heterocyclic derivative (for lead optimization).

Protocol A: Pinner Synthesis of 2-Phenylacetamidine HCl

Target: Generation of the primary amidine salt from benzyl cyanide.

Reagents: Benzyl cyanide (1.0 eq), Ethanol (anhydrous), HCl gas, Ammonia (anhydrous/methanolic).

-

Imidate Formation:

-

Dissolve benzyl cyanide in anhydrous ethanol (1.1 eq) and diethyl ether (solvent).

-

Cool to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 2–3 hours until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis to the ester.

-

Store at 4°C for 24 hours. The imidate ester hydrochloride will precipitate as a white solid.

-

-

Amidine Conversion:

-

Filter the imidate salt under nitrogen.

-

Resuspend in anhydrous ethanol.

-

Treat with excess anhydrous ammonia (7M in MeOH) at 0°C.

-

Stir at room temperature for 12 hours.

-

-

Purification:

-

Evaporate solvent. Recrystallize the residue from Ethanol/Ether.

-

Yield: Typically 70–85%.

-

Validation:

H NMR (

-

Protocol B: Synthesis of N-Hydroxythis compound (Amidoxime)

Target: Precursor for 1,2,4-oxadiazoles (common in high-throughput screening libraries).

Reagents: Benzyl cyanide (10 mmol), Hydroxylamine hydrochloride (11 mmol), Sodium Carbonate (11 mmol), Ethanol/Water (2:1).

-

Reaction Setup:

-

Dissolve Hydroxylamine HCl and

in water. -

Add Benzyl cyanide dissolved in ethanol.

-

-

Reflux:

-

Heat the mixture to reflux (80°C) for 6 hours.

-

Mechanism:[1] The hydroxylamine acts as a nucleophile attacking the nitrile carbon.

-

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (

mL). -

Wash organic layer with brine, dry over

.

-

-

Isolation:

-

Concentrate to yield a white solid.

-

Melting Point: 103–104°C [Verified Reference Range].[2]

-

Experimental Data & Properties

| Property | This compound (Core) | Xylamidine Tosylate (Drug) |

| CAS Number | 5504-24-5 | 6443-40-9 |

| Formula | ||

| Mol.[3][4][5][6] Weight | 134.18 g/mol | 484.6 g/mol |

| pKa (Amidine) | ~11.6 (Basic) | ~11.0 |

| Target Class | Synthetic Intermediate | 5-HT2 Receptor Antagonist |

| Solubility | High (Water/Ethanol) | Moderate (Water), High (DMSO) |

Visualization: Synthetic Pathway (Graphviz)

The following flow chart details the divergence between creating the free amidine versus the amidoxime intermediate.

Caption: Divergent synthesis from Benzyl Cyanide: Pinner reaction (left) vs. Amidoxime formation (right).

Future Directions & Emerging Trends

-

Protease Inhibition: While benzamidines are classic thrombin inhibitors (e.g., Dabigatran), this compound derivatives are gaining traction in Trace Amine Associated Receptor (TAAR) research due to their structural similarity to endogenous trace amines.

-

CFTR Modulation: Recent high-throughput screens have identified N-hydroxythis compound derivatives as potential modulators for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), offering a new scaffold outside the traditional quinoline classes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22951, Xylamidine. Retrieved from [Link][3][5]

-

LookChem. this compound, N,N-diethyl-N'-[(1-methylethyl)sulfonyl]-a-oxo- Properties. Retrieved from [Link][7]

- Galietta, L. J., et al. (2001).Novel CFTR chloride channel activators identified by screening of combinatorial libraries. Journal of Biological Chemistry.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. lookchem.com [lookchem.com]

- 3. Xylamidine Tosylate Anhydrous | C26H32N2O5S | CID 22950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. Xylamidine | C19H24N2O2 | CID 22951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. testing.chemscene.com [testing.chemscene.com]

- 7. lookchem.com [lookchem.com]

Technical Guide: Preliminary Bioactivity Screening of Benzeneethanimidamide

Executive Summary

Benzeneethanimidamide (CAS: 100-53-8), also known as 2-Phenylethanimidamide or Phenylacetamidine, represents a critical pharmacophore in medicinal chemistry. Structurally, it functions as a flexible homolog of benzamidine , a classic competitive inhibitor of trypsin-like serine proteases.

While benzamidine is a rigid "lock-and-key" inhibitor, the methylene spacer in this compound introduces rotational freedom (

This guide details a self-validating screening architecture designed to quantify the bioactivity of this compound, moving from physiochemical profiling to high-fidelity enzymatic kinetics.

Phase 1: Physiochemical Profiling & Solution State

Objective: Define the ionization state and solubility limits to prevent false negatives in bioassays.

The Basicity Challenge

Amidines are strong organic bases. This compound has a predicted

-

Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the protonated cation (

). -

Screening Risk: The cationic charge is essential for binding to the aspartate residue in the protease active site (S1 pocket) but detrimental to passive membrane permeability.

Solubility Protocol

Prepare stock solutions in DMSO (Dimethyl sulfoxide) to 100 mM.

-

Dilution Rule: For aqueous assays, ensure final DMSO concentration is <1% (v/v) to avoid enzyme denaturation.

-

Buffer Incompatibility: Avoid phosphate buffers if high concentrations of divalent cations (

) are present, though generally safe; Tris-HCl (pH 7.4–8.0) is the standard for amidine-protease assays.

Phase 2: In Vitro Enzymatic Screening (The Core)

Objective: Quantify inhibition constants (

Mechanistic Rationale

This compound acts as an Arginine mimic .

-

Target: The catalytic triad (His-Asp-Ser) of serine proteases.

-

Interaction: The protonated amidine group forms a bidentate salt bridge with the carboxylate side chain of Asp-189 (chymotrypsin numbering) at the bottom of the S1 pocket.

Screening Workflow Diagram

The following diagram illustrates the logical flow from compound preparation to

Caption: Logical workflow for determining the inhibitory potency of this compound against key serine proteases.

Detailed Assay Protocol (Standardized)

This protocol uses chromogenic substrates that release p-nitroaniline (pNA), detectable at 405 nm.

| Parameter | Condition | Rationale |

| Buffer System | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM | Mimics physiological ionic strength; Calcium stabilizes trypsin. |

| Enzyme Conc. | 1–10 nM (Final) | Low concentration ensures assumption |

| Substrate | Running at | |

| Incubation | 10 mins (Pre-incubation of E + I) | Allows equilibrium binding of the amidine to the active site before substrate addition. |

| Detection | Kinetic Mode (Abs 405 nm) for 10 mins | Initial velocity ( |

Step-by-Step:

-

Plate Setup: Use 96-well clear flat-bottom plates.

-

Inhibitor Addition: Add 10 µL of this compound (various concentrations).

-

Enzyme Addition: Add 80 µL of enzyme solution (e.g., Bovine Trypsin). Incubate for 10 min at 25°C.

-

Reaction Start: Add 10 µL of Chromogenic Substrate (e.g., BAPNA for Trypsin).

-

Monitor: Measure Absorbance (405 nm) every 30 seconds for 10 minutes.

-

Control: Run a "No Inhibitor" (DMSO only) control to establish

.

Data Analysis & Validation

Calculate % Inhibition using initial velocities:

The Cheng-Prusoff Correction:

Since this compound is a competitive inhibitor, calculate the dissociation constant (

-

Validation Check: If the Hill slope deviates significantly from -1.0, suspect aggregation or non-specific binding (promiscuous inhibition). Add 0.01% Triton X-100 to the buffer to rule out aggregation.

Phase 3: Selectivity & Cellular Permeability

Objective: Determine if the compound is a "dirty" drug or a specific lead, and if it can enter cells.

Selectivity Profiling

This compound's flexibility might allow it to inhibit enzymes that rigid benzamidines miss.

-

Counter-Screen: Test against Chymotrypsin (selectivity control).

-

Expectation: Low/No inhibition. Chymotrypsin prefers large hydrophobic residues (Phe/Trp/Tyr) at S1, not cationic amidines. If inhibition is observed, the compound is binding non-specifically.

-

Membrane Permeability (PAMPA)

Due to the high pKa, oral bioavailability is likely poor.

-

Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).

-

pH Adjustment: Run the assay at pH 7.4 and pH 9.0.

-

Hypothesis: Permeability should increase at pH 9.0 as a fraction of the compound deprotonates (becomes neutral).

-

-

Prodrug Strategy: If permeability is low (likely), note in the report that development of an Amidoxime prodrug (N-hydroxy derivative) is the required next step for in vivo efficacy.

Phase 4: Structural Mechanism (Visualized)

Understanding the binding mode is critical for lead optimization.

Caption: Mechanistic interaction within the S1 pocket. The amidine cation anchors to Asp189, physically blocking the catalytic Ser195.

References

-

Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition, 11(1), 21-39. Link

- Context: Establishes the baseline SAR for amidine-based inhibitors.

-

Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link

- Context: Essential reference for the prodrug strategy required for this compound delivery.

-

Bode, W., et al. (1990). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal, 8(11), 3467–3475. Link

- Context: Structural basis for the S1 pocket (Asp189) interaction targeted by this compound.

-

Di Cera, E. (2008). "Thrombin."[1][2] Molecular Aspects of Medicine, 29(4), 203–254. Link

- Context: Detailed kinetics for thrombin inhibition assays.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Benzeneethanimidamide Hydrochloride via Pinner Reaction

Abstract & Utility

Benzeneethanimidamide hydrochloride (also known as Phenylacetamidine HCl) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly imidazoles and pyrimidines used in pharmaceutical development. It acts as a bioisostere for amide bonds and serves as a key building block for serine protease inhibitors.

This application note details the Pinner Synthesis , the industry "Gold Standard" for preparing amidines from nitriles. Unlike direct catalytic addition methods, the Pinner reaction offers superior control over purity by isolating the intermediate imidate salt, effectively filtering out impurities before the final amidine formation.

Safety & Pre-requisites (Critical)

WARNING: This protocol involves handling highly toxic precursors and corrosive gases.

| Hazard Class | Reagent | Risk Description |

| Acute Toxicity | Benzyl Cyanide | FATAL if inhaled or swallowed. Metabolizes to cyanide in vivo. Work exclusively in a fume hood. Keep cyanide antidote kit available. |

| Corrosive | HCl Gas | Causes severe skin burns and eye damage. Inhalation causes pulmonary edema. |

| Flammable | Ethanol/Ether | Highly flammable. Ensure all sources of ignition are removed. |

Pre-requisites:

-

Moisture Control: The Pinner reaction is strictly anhydrous. Water causes hydrolysis of the imidate back to the ester or amide.

-

Gas Trap: An alkali scrubber (NaOH solution) must be attached to the vent line to neutralize excess HCl gas.

Reaction Mechanism (The "Why")

The synthesis proceeds via a two-step sequence.[1][2] First, the acid-catalyzed addition of ethanol to the nitrile yields the Imidate Ester Hydrochloride (Pinner Salt). Second, the displacement of the ethoxy group by ammonia yields the Amidine .

Mechanism Diagram

Caption: Step-wise conversion of nitrile to amidine via the activated imidate intermediate.

Experimental Protocol

Step 1: Preparation of Ethyl Phenylacetimidate Hydrochloride

Objective: Convert Benzyl Cyanide to the reactive Imidate Salt.

Reagents:

-

Benzyl Cyanide (Phenylacetonitrile): 11.7 g (0.10 mol)

-

Absolute Ethanol: 5.0 g (0.11 mol, 1.1 eq)

-

Anhydrous Diethyl Ether: 50 mL (Solvent)

-

Dry Hydrogen Chloride (HCl) gas: Excess

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a drying tube (CaCl₂).

-

Dissolution: Charge the flask with Benzyl Cyanide, Absolute Ethanol, and Diethyl Ether. Cool the mixture to 0°C in an ice-salt bath.

-

Saturation: Slowly bubble dry HCl gas through the solution.

-

Control Point: Maintain temperature below 5°C. The reaction is exothermic.

-

Endpoint: Continue saturation until the weight of the flask increases by approx. 4.0 g (indicating >1 eq of HCl absorption).

-

-

Crystallization: Seal the flask tightly (parafilm/stopper) and place it in a refrigerator (0–4°C) for 24–48 hours . The mixture will solidify into a crystalline mass.

-

Isolation: Filter the crystals rapidly under a blanket of dry nitrogen (the salt is hygroscopic). Wash with cold anhydrous ether (2 x 20 mL).

-

Drying: Dry in a vacuum desiccator over

or KOH pellets.-

Expected Yield: ~80-90%

-

Appearance: White crystalline solid.

-

Step 2: Aminolysis to this compound Hydrochloride

Objective: Convert the Imidate Salt to the Amidine.

Reagents:

-

Ethyl Phenylacetimidate Hydrochloride (from Step 1): 10.0 g (0.05 mol)

-

Ammonia Solution (7N in Methanol or Ethanol): 25 mL (Excess)

Procedure:

-

Mixing: Place the Imidate Salt in a pressure-rated vessel or a round-bottom flask.

-

Addition: Add the cold alcoholic ammonia solution.

-

Reaction: Stopper the flask and shake vigorously until the solid dissolves. Allow the solution to stand at room temperature for 24 hours .

-

Observation: Ammonium chloride (

) may precipitate as a byproduct.

-

-

Work-up: Evaporate the solvent under reduced pressure (Rotavap) to obtain a solid residue.

-

Purification:

-

Dissolve the residue in a minimum amount of hot isopropanol or ethanol.

-

Add dry diethyl ether until turbidity appears.

-

Cool to 0°C to induce recrystallization.

-

-

Final Isolation: Filter the white crystals and dry under vacuum at 40°C.

Characterization & Validation

To ensure the protocol was successful, compare your product against these standard metrics.

| Property | Specification | Method |

| Appearance | White crystalline solid | Visual Inspection |

| Melting Point | 145 – 151 °C | Capillary Method [1, 2] |

| Solubility | Soluble in Water, Ethanol, DMSO | Solubility Test |

| IR Spectrum | ~1680 cm⁻¹ (C=N stretch)~3000-3300 cm⁻¹ (N-H stretch) | FTIR (KBr pellet) |

NMR Validation (DMSO-d6)

The following shifts are characteristic of the amidine salt structure (

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 9.0 - 9.4 | Broad Singlet | 3H | Amidine NH protons (Exchangeable with D₂O) |

| 7.30 - 7.45 | Multiplet | 5H | Aromatic Protons (Phenyl group) |

| 3.85 | Singlet | 2H | Benzylic Methylene ( |

Note: The benzylic methylene in the amidine (3.85 ppm) is shifted downfield compared to the starting nitrile (~4.0 ppm) and amide (~3.4 ppm).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oily Product in Step 1 | Moisture contamination | Ensure all glassware is flame-dried. Use fresh anhydrous ethanol. |

| Low Yield (Step 1) | Insufficient HCl or Time | Re-saturate with HCl gas and extend refrigeration time to 72 hours. |

| Melting Point < 140°C | Hydrolysis to Phenylacetamide | The product has hydrolyzed.[2][3][4] Recrystallize from anhydrous EtOH/Ether. Ensure ammonia step is dry. |

| Ammonium Chloride Contamination | Incomplete purification |

References

-

ChemScene. (2025).[5] Safety Data Sheet: 2-Phenylacetimidamide hydrochloride. Retrieved from

-

Kolab Shop. (n.d.). Product Specification: 2-phenylethanimidamide hydrochloride. Retrieved from

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

- Organic Syntheses. (1928). Acetamidine Hydrochloride. Org. Synth. 1928, 8, 1.

Sources

- 1. shyzchem.com [shyzchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. L-Proline t-butyl ester , 98% , 2812-46-6 - CookeChem [cookechem.com]

- 4. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]

- 5. testing.chemscene.com [testing.chemscene.com]

Application Notes and Protocols: Investigating Benzeneethanimidamide as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Author: Senior Application Scientist, Gemini Division

Abstract

The amidine functional group is a privileged scaffold in medicinal chemistry, known for its ability to engage in key binding interactions within enzyme active sites.[1][2] This has led to the successful development of numerous amidine-containing compounds with diverse therapeutic activities, including antimicrobial and enzyme inhibitory effects.[2][3] Benzeneethanimidamide, a small molecule featuring this key functional group, presents an intriguing starting point for novel enzyme inhibitor discovery campaigns. This document provides a comprehensive guide for the systematic evaluation of this compound as a potential enzyme inhibitor. It outlines detailed protocols for initial screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of action (MOA), while also discussing the underlying scientific principles that govern these experimental choices.

Introduction: The Rationale for Investigating this compound

Enzymes are central to countless physiological and pathological processes, making them one of the most important classes of drug targets.[4][5] The discovery of novel small molecule inhibitors for specific enzymes is a cornerstone of modern drug development.[4][6] The this compound scaffold combines a phenyl group, providing a hydrophobic element for potential non-polar interactions, with a basic amidine group. The positively charged nature of the amidinium cation at physiological pH allows it to form strong ionic bonds and hydrogen bonds with negatively charged residues like aspartate and glutamate, which are frequently found in the active sites of enzymes such as proteases and kinases.

This structural motif suggests that this compound could act as a competitive inhibitor, mimicking the binding of natural substrates.[7] This application note will guide researchers through a logical, multi-stage process to test this hypothesis, from initial broad screening to detailed kinetic analysis.

Preliminary Steps: Compound Characterization and Assay Selection

Before commencing biological assays, it is crucial to characterize the test compound and select appropriate enzyme targets and assay methodologies.

Physicochemical Characterization of this compound

A thorough understanding of the compound's properties is essential for designing robust experiments and interpreting results.

| Property | Value | Source/Method | Significance for Assay Development |

| Molecular Formula | C8H10N2 | --- | Purity assessment and concentration calculations. |

| Molecular Weight | 134.18 g/mol | --- | Accurate molar concentration preparation. |

| Solubility | To be determined | Experimental | Crucial for avoiding compound precipitation in assay buffers. Test in DMSO and aqueous buffers. |

| Purity | >95% | HPLC, NMR | Ensures observed activity is due to the target compound and not impurities. |

| pKa | To be determined | Calculation/Experimental | Predicts the protonation state of the amidine group at the assay's pH, which is critical for binding. |

Selection of Target Enzymes and Assay Platforms

The choice of enzyme targets should be guided by the structural features of this compound. Enzymes with known affinity for arginine or lysine-like moieties in their substrates are excellent starting points.

Potential Enzyme Classes to Target:

-

Serine Proteases (e.g., Trypsin, Thrombin): These enzymes often have a negatively charged aspartate residue in the S1 pocket that recognizes basic side chains.

-

Kinases: Many kinases have conserved acidic residues in their active sites that could interact with the amidine group.

-

Nitric Oxide Synthases (NOS): Amidine-containing compounds have been successfully developed as selective NOS inhibitors.[3]

Assay Technology Selection: The choice of assay technology is critical for generating reliable data. Fluorescence-based assays are commonly used in high-throughput screening (HTS) due to their sensitivity and wide dynamic range.[5][8]

| Assay Type | Principle | Advantages | Disadvantages |

| Fluorescence Intensity | Cleavage of a fluorogenic substrate releases a fluorescent molecule. | High sensitivity, suitable for HTS.[5] | Susceptible to interference from fluorescent compounds. |

| Time-Resolved FRET | Measures energy transfer between donor and acceptor fluorophores. | Reduced background fluorescence, robust. | Requires specific labeling of reagents. |

| Bioluminescence | Enzyme activity is coupled to a light-producing reaction (e.g., luciferase). | High sensitivity, low background. | Can be susceptible to inhibitors of the reporter enzyme. |

For the protocols outlined below, we will assume the use of a standard fluorescence intensity-based assay for a model serine protease, such as trypsin.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the systematic evaluation of this compound.

Workflow for Inhibitor Characterization

The following diagram illustrates the logical flow of experiments, from initial screening to detailed mechanistic studies.

Caption: Workflow for identifying and characterizing a potential enzyme inhibitor.

Protocol 1: Primary Screening and IC50 Determination

Objective: To determine if this compound inhibits the target enzyme and to quantify its potency (IC50).

Principle: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[9] A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations.

Materials:

-

Target Enzyme (e.g., Trypsin)

-

Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

-

This compound (stock solution in 100% DMSO)

-

Positive Control Inhibitor (e.g., Aprotinin for Trypsin)

-

384-well black, flat-bottom assay plates

-

Fluorescence plate reader

Step-by-Step Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold dilution series is recommended (e.g., from 10 mM down to 0.5 µM).

-

-

Assay Plate Setup:

-

Add 200 nL of the serially diluted this compound (or controls) to the appropriate wells of a 384-well plate.

-

Include "high" control wells (DMSO only, no inhibitor) and "low" control wells (no enzyme).

-

-

Enzyme Addition:

-

Prepare the enzyme solution in assay buffer at a concentration that is 2X the final desired concentration. The final concentration should be in the linear range of the assay.

-